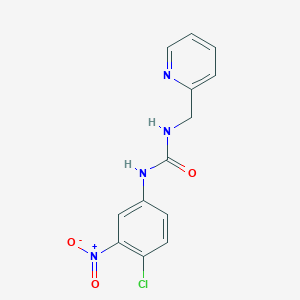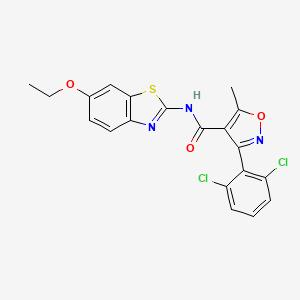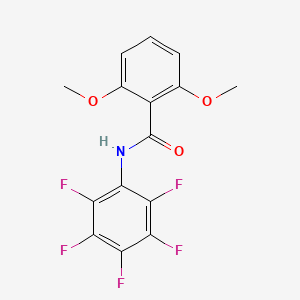
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea
説明
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea, also known as NPCU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been shown to have various biochemical and physiological effects.
作用機序
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea exerts its biological effects by inhibiting the activity of various enzymes and modulating calcium signaling. It has been shown to bind to the catalytic domain of protein kinase C and inhibit its activity. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea also inhibits the activity of tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been shown to modulate calcium signaling by inhibiting the uptake of calcium ions into the endoplasmic reticulum.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has a well-defined mechanism of action, which makes it a useful tool compound for studying various biological processes. However, N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea also has some limitations for lab experiments. It is a potent inhibitor of various enzymes, which can lead to off-target effects. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can also be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea in scientific research. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can be used to study the role of calcium signaling in various cellular processes, including cell migration, invasion, and angiogenesis. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can also be used to study the role of protein kinase C in various biological processes, including cell proliferation and differentiation. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can be used in combination with other compounds to enhance its biological effects and reduce its toxicity. Finally, N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea can be used to develop new therapeutic strategies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea is a urea derivative that has been extensively used in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea in scientific research, including the study of calcium signaling and protein kinase C. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has the potential to be used in the development of new therapeutic strategies for the treatment of various diseases.
科学的研究の応用
N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to inhibit the activity of various enzymes, including protein kinase C, tyrosine kinases, and phosphodiesterases. N-(4-chloro-3-nitrophenyl)-N'-(2-pyridinylmethyl)urea has also been used to study the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O3/c14-11-5-4-9(7-12(11)18(20)21)17-13(19)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCOVXYWJANDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-3-(pyridin-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-fluoro-3-nitrophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844993.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)

![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4845003.png)
![methyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4845019.png)
![2-{[({5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4845031.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B4845046.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845049.png)
![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4845054.png)
![2-{4-[({3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4845063.png)
![1-methyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4845079.png)
